molecular formula C14H18OS B12071698 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one CAS No. 662138-55-8

1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one

Cat. No.: B12071698
CAS No.: 662138-55-8
M. Wt: 234.36 g/mol
InChI Key: OSIFEBCQKKXSIS-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- is an organic compound with the molecular formula C14H18OS It is a derivative of ethanone, featuring a thienyl group substituted with an octynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- typically involves the reaction of 2-thienyl ethanone with 1-octyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the coupling of the thienyl and octynyl groups. The reaction conditions include:

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Catalyst: Palladium or copper catalysts are used to promote the coupling reaction.

Industrial Production Methods

Industrial production of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-thienyl)-: A simpler derivative with a thienyl group but without the octynyl chain.

    Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-: Another derivative with different substituents on the thienyl ring.

Uniqueness

Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- is unique due to the presence of the octynyl chain, which imparts distinct chemical and physical properties

Properties

CAS No.

662138-55-8

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

1-(5-oct-1-ynylthiophen-2-yl)ethanone

InChI

InChI=1S/C14H18OS/c1-3-4-5-6-7-8-9-13-10-11-14(16-13)12(2)15/h10-11H,3-7H2,1-2H3

InChI Key

OSIFEBCQKKXSIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(S1)C(=O)C

Origin of Product

United States

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